Xylohexaose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O25/c31-7-1-46-26(20(39)13(7)32)52-9-3-48-28(22(41)15(9)34)54-11-5-50-30(24(43)17(11)36)55-12-6-49-29(23(42)18(12)37)53-10-4-47-27(21(40)16(10)35)51-8-2-45-25(44)19(38)14(8)33/h7-44H,1-6H2/t7-,8-,9-,10-,11-,12-,13+,14+,15+,16+,17+,18+,19-,20-,21-,22-,23-,24-,25?,26+,27+,28+,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTUBRHJNAGMKL-HWHAXOAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)OC5COC(C(C5O)O)OC6COC(C(C6O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)O[C@@H]4CO[C@H]([C@@H]([C@H]4O)O)O[C@@H]5CO[C@H]([C@@H]([C@H]5O)O)O[C@@H]6COC([C@@H]([C@H]6O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

810.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of Xylohexaose Using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

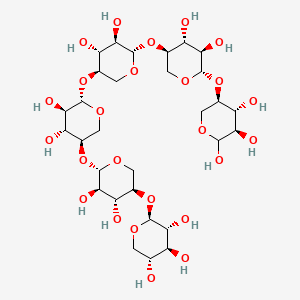

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of xylohexaose (B8087339) using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, an oligosaccharide composed of six β-(1→4)-linked D-xylopyranose units, is a significant compound in biofuel research, food science, and pharmaceutics. Detailed structural analysis is crucial for understanding its biological functions and for quality control in various applications. NMR spectroscopy is a powerful, non-destructive technique that provides atomic-level structural information, including the sequence of monosaccharide units, glycosidic linkage positions, and anomeric configurations.

Experimental Protocols

A thorough and systematic approach is essential for the successful NMR analysis of this compound. The following protocols outline the key steps from sample preparation to the acquisition of various NMR spectra.

1.1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra with good resolution and signal-to-noise ratio.

-

Sample Purity: Ensure the this compound sample is of high purity, free from paramagnetic impurities and other contaminants that can broaden NMR signals.

-

Solvent: Deuterium oxide (D₂O) is the solvent of choice for carbohydrate NMR as it dissolves polar oligosaccharides and avoids a large, interfering solvent signal from water. For complete exchange of hydroxyl protons with deuterium, the sample should be lyophilized from D₂O two to three times.

-

Concentration: A sample concentration of 5-10 mg of this compound in 0.5-0.6 mL of 99.9% D₂O is typically sufficient for most NMR experiments on modern spectrometers.[1]

-

Internal Standard: A small amount of a reference compound, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or trimethylsilyl (B98337) propionate (B1217596) (TSP), can be added for accurate chemical shift referencing (δ = 0.00 ppm).

-

pH: The pH of the sample solution should be maintained around neutral (pH 7) to avoid acid- or base-catalyzed degradation. The pD can be adjusted using dilute DCl or NaOD if necessary.

-

Temperature: NMR experiments are typically performed at a constant temperature, often 25°C (298 K), to ensure chemical shift stability.

1.2. NMR Data Acquisition

A suite of 1D and 2D NMR experiments is required for the complete structural assignment of this compound. High-field NMR spectrometers (500 MHz or higher) are recommended to achieve optimal signal dispersion, which is often a challenge in carbohydrate NMR due to spectral overlap.[2]

-

¹H NMR (Proton): This is the fundamental experiment for identifying the number of unique sugar residues and for observing the chemical shifts and coupling constants of the protons. The anomeric protons (H-1) typically resonate in a distinct downfield region (δ 4.4-5.5 ppm).[2]

-

¹³C NMR (Carbon-13): This experiment provides information on the carbon skeleton. The anomeric carbons (C-1) are also found in a characteristic downfield region (δ 90-110 ppm).[2] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): This 2D homonuclear experiment identifies scalar-coupled protons, typically those separated by two or three bonds (²JHH, ³JHH).[3] It is essential for tracing the proton connectivity within each xylose residue, starting from the well-resolved anomeric proton signal.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D heteronuclear experiment correlates directly bonded protons and carbons (¹JCH). It allows for the unambiguous assignment of the carbon signal for each proton.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D heteronuclear experiment reveals long-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). It is crucial for identifying the glycosidic linkages between the xylose units by observing correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue.

-

TOCSY (Total Correlation Spectroscopy): This 2D homonuclear experiment establishes correlations between all protons within a spin system. It is particularly useful for assigning overlapping proton signals within a sugar ring.

Quantitative NMR Data for this compound

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. The values are based on data for xylo-oligosaccharides and may vary slightly depending on experimental conditions such as temperature, concentration, and pH. The xylose residues are labeled as follows: A for the non-reducing end, B-E for the internal residues, and F for the reducing end, which exists as a mixture of α and β anomers.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound in D₂O

| Proton | Residue A (Non-reducing) | Residues B-E (Internal) | Residue F (Reducing, α-anomer) | Residue F (Reducing, β-anomer) |

| H-1 | ~4.45 | ~4.48 | ~5.20 | ~4.60 |

| H-2 | ~3.25 | ~3.30 | ~3.35 | ~3.28 |

| H-3 | ~3.50 | ~3.55 | ~3.60 | ~3.52 |

| H-4 | ~3.75 | ~3.80 | ~3.85 | ~3.78 |

| H-5a | ~3.35 | ~3.40 | ~3.45 | ~3.40 |

| H-5e | ~3.95 | ~4.00 | ~4.05 | ~3.98 |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound in D₂O

| Carbon | Residue A (Non-reducing) | Residues B-E (Internal) | Residue F (Reducing, α-anomer) | Residue F (Reducing, β-anomer) |

| C-1 | ~102.5 | ~102.7 | ~93.0 | ~97.5 |

| C-2 | ~74.0 | ~74.2 | ~75.0 | ~77.0 |

| C-3 | ~75.0 | ~75.2 | ~76.0 | ~78.0 |

| C-4 | ~79.0 | ~79.2 | ~70.5 | ~70.5 |

| C-5 | ~64.0 | ~64.2 | ~62.0 | ~66.0 |

Visualizing Experimental Workflows and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the NMR analysis and the key correlations used for structural assignment.

References

An In-depth Technical Guide to the Structural Analysis of Xylohexaose Using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of xylohexaose (B8087339) using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, an oligosaccharide composed of six β-(1→4)-linked D-xylopyranose units, is a significant compound in biofuel research, food science, and pharmaceutics. Detailed structural analysis is crucial for understanding its biological functions and for quality control in various applications. NMR spectroscopy is a powerful, non-destructive technique that provides atomic-level structural information, including the sequence of monosaccharide units, glycosidic linkage positions, and anomeric configurations.

Experimental Protocols

A thorough and systematic approach is essential for the successful NMR analysis of this compound. The following protocols outline the key steps from sample preparation to the acquisition of various NMR spectra.

1.1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra with good resolution and signal-to-noise ratio.

-

Sample Purity: Ensure the this compound sample is of high purity, free from paramagnetic impurities and other contaminants that can broaden NMR signals.

-

Solvent: Deuterium oxide (D₂O) is the solvent of choice for carbohydrate NMR as it dissolves polar oligosaccharides and avoids a large, interfering solvent signal from water. For complete exchange of hydroxyl protons with deuterium, the sample should be lyophilized from D₂O two to three times.

-

Concentration: A sample concentration of 5-10 mg of this compound in 0.5-0.6 mL of 99.9% D₂O is typically sufficient for most NMR experiments on modern spectrometers.[1]

-

Internal Standard: A small amount of a reference compound, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or trimethylsilyl (B98337) propionate (B1217596) (TSP), can be added for accurate chemical shift referencing (δ = 0.00 ppm).

-

pH: The pH of the sample solution should be maintained around neutral (pH 7) to avoid acid- or base-catalyzed degradation. The pD can be adjusted using dilute DCl or NaOD if necessary.

-

Temperature: NMR experiments are typically performed at a constant temperature, often 25°C (298 K), to ensure chemical shift stability.

1.2. NMR Data Acquisition

A suite of 1D and 2D NMR experiments is required for the complete structural assignment of this compound. High-field NMR spectrometers (500 MHz or higher) are recommended to achieve optimal signal dispersion, which is often a challenge in carbohydrate NMR due to spectral overlap.[2]

-

¹H NMR (Proton): This is the fundamental experiment for identifying the number of unique sugar residues and for observing the chemical shifts and coupling constants of the protons. The anomeric protons (H-1) typically resonate in a distinct downfield region (δ 4.4-5.5 ppm).[2]

-

¹³C NMR (Carbon-13): This experiment provides information on the carbon skeleton. The anomeric carbons (C-1) are also found in a characteristic downfield region (δ 90-110 ppm).[2] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): This 2D homonuclear experiment identifies scalar-coupled protons, typically those separated by two or three bonds (²JHH, ³JHH).[3] It is essential for tracing the proton connectivity within each xylose residue, starting from the well-resolved anomeric proton signal.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D heteronuclear experiment correlates directly bonded protons and carbons (¹JCH). It allows for the unambiguous assignment of the carbon signal for each proton.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D heteronuclear experiment reveals long-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). It is crucial for identifying the glycosidic linkages between the xylose units by observing correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue.

-

TOCSY (Total Correlation Spectroscopy): This 2D homonuclear experiment establishes correlations between all protons within a spin system. It is particularly useful for assigning overlapping proton signals within a sugar ring.

Quantitative NMR Data for this compound

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. The values are based on data for xylo-oligosaccharides and may vary slightly depending on experimental conditions such as temperature, concentration, and pH. The xylose residues are labeled as follows: A for the non-reducing end, B-E for the internal residues, and F for the reducing end, which exists as a mixture of α and β anomers.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound in D₂O

| Proton | Residue A (Non-reducing) | Residues B-E (Internal) | Residue F (Reducing, α-anomer) | Residue F (Reducing, β-anomer) |

| H-1 | ~4.45 | ~4.48 | ~5.20 | ~4.60 |

| H-2 | ~3.25 | ~3.30 | ~3.35 | ~3.28 |

| H-3 | ~3.50 | ~3.55 | ~3.60 | ~3.52 |

| H-4 | ~3.75 | ~3.80 | ~3.85 | ~3.78 |

| H-5a | ~3.35 | ~3.40 | ~3.45 | ~3.40 |

| H-5e | ~3.95 | ~4.00 | ~4.05 | ~3.98 |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound in D₂O

| Carbon | Residue A (Non-reducing) | Residues B-E (Internal) | Residue F (Reducing, α-anomer) | Residue F (Reducing, β-anomer) |

| C-1 | ~102.5 | ~102.7 | ~93.0 | ~97.5 |

| C-2 | ~74.0 | ~74.2 | ~75.0 | ~77.0 |

| C-3 | ~75.0 | ~75.2 | ~76.0 | ~78.0 |

| C-4 | ~79.0 | ~79.2 | ~70.5 | ~70.5 |

| C-5 | ~64.0 | ~64.2 | ~62.0 | ~66.0 |

Visualizing Experimental Workflows and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the NMR analysis and the key correlations used for structural assignment.

References

An In-depth Technical Guide to the Structural Analysis of Xylohexaose Using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of xylohexaose using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, an oligosaccharide composed of six β-(1→4)-linked D-xylopyranose units, is a significant compound in biofuel research, food science, and pharmaceutics. Detailed structural analysis is crucial for understanding its biological functions and for quality control in various applications. NMR spectroscopy is a powerful, non-destructive technique that provides atomic-level structural information, including the sequence of monosaccharide units, glycosidic linkage positions, and anomeric configurations.

Experimental Protocols

A thorough and systematic approach is essential for the successful NMR analysis of this compound. The following protocols outline the key steps from sample preparation to the acquisition of various NMR spectra.

1.1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra with good resolution and signal-to-noise ratio.

-

Sample Purity: Ensure the this compound sample is of high purity, free from paramagnetic impurities and other contaminants that can broaden NMR signals.

-

Solvent: Deuterium oxide (D₂O) is the solvent of choice for carbohydrate NMR as it dissolves polar oligosaccharides and avoids a large, interfering solvent signal from water. For complete exchange of hydroxyl protons with deuterium, the sample should be lyophilized from D₂O two to three times.

-

Concentration: A sample concentration of 5-10 mg of this compound in 0.5-0.6 mL of 99.9% D₂O is typically sufficient for most NMR experiments on modern spectrometers.[1]

-

Internal Standard: A small amount of a reference compound, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or trimethylsilyl propionate (TSP), can be added for accurate chemical shift referencing (δ = 0.00 ppm).

-

pH: The pH of the sample solution should be maintained around neutral (pH 7) to avoid acid- or base-catalyzed degradation. The pD can be adjusted using dilute DCl or NaOD if necessary.

-

Temperature: NMR experiments are typically performed at a constant temperature, often 25°C (298 K), to ensure chemical shift stability.

1.2. NMR Data Acquisition

A suite of 1D and 2D NMR experiments is required for the complete structural assignment of this compound. High-field NMR spectrometers (500 MHz or higher) are recommended to achieve optimal signal dispersion, which is often a challenge in carbohydrate NMR due to spectral overlap.[2]

-

¹H NMR (Proton): This is the fundamental experiment for identifying the number of unique sugar residues and for observing the chemical shifts and coupling constants of the protons. The anomeric protons (H-1) typically resonate in a distinct downfield region (δ 4.4-5.5 ppm).[2]

-

¹³C NMR (Carbon-13): This experiment provides information on the carbon skeleton. The anomeric carbons (C-1) are also found in a characteristic downfield region (δ 90-110 ppm).[2] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): This 2D homonuclear experiment identifies scalar-coupled protons, typically those separated by two or three bonds (²JHH, ³JHH).[3] It is essential for tracing the proton connectivity within each xylose residue, starting from the well-resolved anomeric proton signal.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D heteronuclear experiment correlates directly bonded protons and carbons (¹JCH). It allows for the unambiguous assignment of the carbon signal for each proton.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D heteronuclear experiment reveals long-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). It is crucial for identifying the glycosidic linkages between the xylose units by observing correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue.

-

TOCSY (Total Correlation Spectroscopy): This 2D homonuclear experiment establishes correlations between all protons within a spin system. It is particularly useful for assigning overlapping proton signals within a sugar ring.

Quantitative NMR Data for this compound

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. The values are based on data for xylo-oligosaccharides and may vary slightly depending on experimental conditions such as temperature, concentration, and pH. The xylose residues are labeled as follows: A for the non-reducing end, B-E for the internal residues, and F for the reducing end, which exists as a mixture of α and β anomers.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound in D₂O

| Proton | Residue A (Non-reducing) | Residues B-E (Internal) | Residue F (Reducing, α-anomer) | Residue F (Reducing, β-anomer) |

| H-1 | ~4.45 | ~4.48 | ~5.20 | ~4.60 |

| H-2 | ~3.25 | ~3.30 | ~3.35 | ~3.28 |

| H-3 | ~3.50 | ~3.55 | ~3.60 | ~3.52 |

| H-4 | ~3.75 | ~3.80 | ~3.85 | ~3.78 |

| H-5a | ~3.35 | ~3.40 | ~3.45 | ~3.40 |

| H-5e | ~3.95 | ~4.00 | ~4.05 | ~3.98 |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound in D₂O

| Carbon | Residue A (Non-reducing) | Residues B-E (Internal) | Residue F (Reducing, α-anomer) | Residue F (Reducing, β-anomer) |

| C-1 | ~102.5 | ~102.7 | ~93.0 | ~97.5 |

| C-2 | ~74.0 | ~74.2 | ~75.0 | ~77.0 |

| C-3 | ~75.0 | ~75.2 | ~76.0 | ~78.0 |

| C-4 | ~79.0 | ~79.2 | ~70.5 | ~70.5 |

| C-5 | ~64.0 | ~64.2 | ~62.0 | ~66.0 |

Visualizing Experimental Workflows and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the NMR analysis and the key correlations used for structural assignment.

References

Unveiling the Structure of Xylohexaose: An In-depth Technical Guide to Mass Spectrometry Characterization

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of complex carbohydrates is a critical endeavor in biochemical research and drug development. Xylohexaose (B8087339), a xylooligosaccharide (XOS) composed of six xylose units, and its related compounds are of significant interest for their potential prebiotic properties and role in biomass valorization. Mass spectrometry has emerged as an indispensable tool for the detailed characterization of these oligosaccharides, offering high sensitivity and the ability to probe molecular architecture. This guide provides a comprehensive overview of the mass spectrometric techniques employed for this compound analysis, complete with detailed experimental protocols, quantitative data, and visual representations of key processes.

Core Principles of Oligosaccharide Mass Spectrometry

Mass spectrometry for oligosaccharide analysis, including this compound, fundamentally involves the ionization of the analyte followed by the mass-to-charge ratio (m/z) measurement of the resulting ions. Tandem mass spectrometry (MS/MS) further enables the fragmentation of selected parent ions to reveal details about the sequence, linkage, and branching of the constituent monosaccharide units.[1][2]

Two of the most common ionization techniques for oligosaccharides are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[1] MALDI-TOF (Time-of-Flight) mass spectrometry is particularly well-suited for the rapid and straightforward determination of the molecular weights of oligosaccharides, especially those with a high degree of polymerization.[3][4] ESI is readily coupled with liquid chromatography (LC) for the online separation and analysis of complex oligosaccharide mixtures.

Experimental Protocols

Detailed methodologies are crucial for the successful characterization of this compound. Below are protocols for sample preparation and analysis using both MALDI-TOF-MS and LC-ESI-MS.

Protocol 1: Sample Preparation for Mass Spectrometry Analysis

Proper sample preparation is critical to avoid interference from salts and other contaminants that can suppress the analyte signal.

Materials:

-

This compound sample

-

Organic solvents (e.g., methanol (B129727), acetonitrile)

-

Ultrapure water

-

Solid-phase extraction (SPE) cartridges (e.g., graphitized carbon)

-

Microcentrifuge tubes

Procedure:

-

Dissolution: Dissolve the this compound sample in a suitable solvent, typically a mixture of ultrapure water and an organic solvent like methanol or acetonitrile (B52724), to a concentration of approximately 1 mg/mL.

-

Dilution: For analysis, further dilute this stock solution to a final concentration in the range of 10-100 µg/mL.

-

Desalting (if necessary): If the sample contains a high concentration of salts, desalting is required. This can be achieved using solid-phase extraction with graphitized carbon cartridges.

-

Condition the cartridge with an appropriate solvent.

-

Load the sample onto the cartridge.

-

Wash the cartridge to remove salts.

-

Elute the desalted oligosaccharides.

-

-

Final Preparation: Ensure the final sample is free of particulates by centrifugation or filtration before injection into the mass spectrometer.

Protocol 2: MALDI-TOF-MS Analysis of this compound

This protocol is adapted for the direct analysis of xylooligosaccharides.

Materials:

-

Prepared this compound sample

-

MALDI matrix solution (e.g., 2,5-dihydroxybenzoic acid [DHB] in 50% acetonitrile/0.1% trifluoroacetic acid)

-

MALDI target plate

Procedure:

-

Matrix-Sample Co-crystallization: Mix 1 µL of the this compound sample solution with 1 µL of the MALDI matrix solution directly on the MALDI target plate.

-

Drying: Allow the mixture to air-dry completely, forming a co-crystal of the matrix and analyte.

-

Data Acquisition:

-

Insert the target plate into the MALDI-TOF mass spectrometer.

-

Acquire mass spectra in the positive ion reflectron mode.

-

The instrument parameters should be optimized for the m/z range of interest for xylooligosaccharides.

-

Protocol 3: LC-ESI-MS/MS Analysis of this compound

This protocol outlines the use of liquid chromatography coupled with tandem mass spectrometry for the separation and detailed structural analysis of this compound.

Materials:

-

Prepared this compound sample

-

HPLC system with a suitable column (e.g., porous graphitized carbon or amine-based column)

-

Mobile phases (e.g., acetonitrile and water with a modifier like formic acid or ammonium (B1175870) acetate)

-

ESI-tandem mass spectrometer (e.g., quadrupole time-of-flight [QTOF] or ion trap)

Procedure:

-

Chromatographic Separation:

-

Inject the sample into the HPLC system.

-

Separate the oligosaccharides using a gradient elution program. An example gradient could be a linear increase in the concentration of acetonitrile in water over a set time.

-

-

Mass Spectrometry Analysis:

-

The eluent from the HPLC is directly introduced into the ESI source of the mass spectrometer.

-

Operate the ESI source in positive ion mode.

-

Acquire full scan MS data to identify the [M+Na]+ or [M+H]+ ions of this compound and other oligosaccharides.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Perform data-dependent acquisition where the most abundant precursor ions from the full scan are automatically selected for fragmentation.

-

Fragment the selected ions using collision-induced dissociation (CID).

-

Acquire the MS/MS spectra to obtain structural information.

-

Quantitative Data Presentation

The following tables summarize the expected mass-to-charge ratios (m/z) for this compound and its common fragments observed in mass spectrometry. The mass of a xylose residue is 132.04 Da.

| Table 1: Expected m/z Values for this compound Adducts | |

| Adduct | Theoretical m/z |

| [Xyl₆ + H]⁺ | 793.26 |

| [Xyl₆ + Na]⁺ | 815.24 |

| [Xyl₆ + K]⁺ | 831.22 |

| Table 2: Major Fragment Ions of Sodiated this compound ([Xyl₆ + Na]⁺) in CID | ||

| Fragment Ion Type | Description | Theoretical m/z |

| B₃ | Trisaccharide fragment from the non-reducing end | 419.12 |

| C₃ | Trisaccharide fragment from the non-reducing end with an additional H₂O | 437.13 |

| Y₃ | Trisaccharide fragment from the reducing end | 437.13 |

| B₄ | Tetrasaccharide fragment from the non-reducing end | 551.16 |

| C₄ | Tetrasaccharide fragment from the non-reducing end with an additional H₂O | 569.17 |

| Y₄ | Tetrasaccharide fragment from the reducing end | 569.17 |

| B₅ | Pentasaccharide fragment from the non-reducing end | 683.20 |

| C₅ | Pentasaccharide fragment from the non-reducing end with an additional H₂O | 701.21 |

| Y₅ | Pentasaccharide fragment from the reducing end | 701.21 |

Note: The nomenclature for fragment ions (B, C, Y) follows the established Domon and Costello convention.

Visualization of Key Processes

Diagrams created using the DOT language provide a clear visual representation of the experimental workflow and fragmentation pathways.

Caption: Experimental workflow for LC-ESI-MS/MS analysis of this compound.

Caption: Simplified fragmentation pathway of sodiated this compound in CID.

Conclusion

Mass spectrometry, particularly when coupled with separation techniques like HPLC, provides a powerful platform for the comprehensive characterization of this compound and other xylooligosaccharides. By employing the detailed protocols and understanding the fragmentation patterns presented in this guide, researchers can confidently elucidate the structural features of these important biomolecules. The quantitative data and visual workflows serve as a practical reference for designing experiments and interpreting results in the fields of carbohydrate analysis, biotechnology, and pharmaceutical development.

References

Unveiling the Structure of Xylohexaose: An In-depth Technical Guide to Mass Spectrometry Characterization

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of complex carbohydrates is a critical endeavor in biochemical research and drug development. Xylohexaose (B8087339), a xylooligosaccharide (XOS) composed of six xylose units, and its related compounds are of significant interest for their potential prebiotic properties and role in biomass valorization. Mass spectrometry has emerged as an indispensable tool for the detailed characterization of these oligosaccharides, offering high sensitivity and the ability to probe molecular architecture. This guide provides a comprehensive overview of the mass spectrometric techniques employed for this compound analysis, complete with detailed experimental protocols, quantitative data, and visual representations of key processes.

Core Principles of Oligosaccharide Mass Spectrometry

Mass spectrometry for oligosaccharide analysis, including this compound, fundamentally involves the ionization of the analyte followed by the mass-to-charge ratio (m/z) measurement of the resulting ions. Tandem mass spectrometry (MS/MS) further enables the fragmentation of selected parent ions to reveal details about the sequence, linkage, and branching of the constituent monosaccharide units.[1][2]

Two of the most common ionization techniques for oligosaccharides are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[1] MALDI-TOF (Time-of-Flight) mass spectrometry is particularly well-suited for the rapid and straightforward determination of the molecular weights of oligosaccharides, especially those with a high degree of polymerization.[3][4] ESI is readily coupled with liquid chromatography (LC) for the online separation and analysis of complex oligosaccharide mixtures.

Experimental Protocols

Detailed methodologies are crucial for the successful characterization of this compound. Below are protocols for sample preparation and analysis using both MALDI-TOF-MS and LC-ESI-MS.

Protocol 1: Sample Preparation for Mass Spectrometry Analysis

Proper sample preparation is critical to avoid interference from salts and other contaminants that can suppress the analyte signal.

Materials:

-

This compound sample

-

Organic solvents (e.g., methanol (B129727), acetonitrile)

-

Ultrapure water

-

Solid-phase extraction (SPE) cartridges (e.g., graphitized carbon)

-

Microcentrifuge tubes

Procedure:

-

Dissolution: Dissolve the this compound sample in a suitable solvent, typically a mixture of ultrapure water and an organic solvent like methanol or acetonitrile (B52724), to a concentration of approximately 1 mg/mL.

-

Dilution: For analysis, further dilute this stock solution to a final concentration in the range of 10-100 µg/mL.

-

Desalting (if necessary): If the sample contains a high concentration of salts, desalting is required. This can be achieved using solid-phase extraction with graphitized carbon cartridges.

-

Condition the cartridge with an appropriate solvent.

-

Load the sample onto the cartridge.

-

Wash the cartridge to remove salts.

-

Elute the desalted oligosaccharides.

-

-

Final Preparation: Ensure the final sample is free of particulates by centrifugation or filtration before injection into the mass spectrometer.

Protocol 2: MALDI-TOF-MS Analysis of this compound

This protocol is adapted for the direct analysis of xylooligosaccharides.

Materials:

-

Prepared this compound sample

-

MALDI matrix solution (e.g., 2,5-dihydroxybenzoic acid [DHB] in 50% acetonitrile/0.1% trifluoroacetic acid)

-

MALDI target plate

Procedure:

-

Matrix-Sample Co-crystallization: Mix 1 µL of the this compound sample solution with 1 µL of the MALDI matrix solution directly on the MALDI target plate.

-

Drying: Allow the mixture to air-dry completely, forming a co-crystal of the matrix and analyte.

-

Data Acquisition:

-

Insert the target plate into the MALDI-TOF mass spectrometer.

-

Acquire mass spectra in the positive ion reflectron mode.

-

The instrument parameters should be optimized for the m/z range of interest for xylooligosaccharides.

-

Protocol 3: LC-ESI-MS/MS Analysis of this compound

This protocol outlines the use of liquid chromatography coupled with tandem mass spectrometry for the separation and detailed structural analysis of this compound.

Materials:

-

Prepared this compound sample

-

HPLC system with a suitable column (e.g., porous graphitized carbon or amine-based column)

-

Mobile phases (e.g., acetonitrile and water with a modifier like formic acid or ammonium (B1175870) acetate)

-

ESI-tandem mass spectrometer (e.g., quadrupole time-of-flight [QTOF] or ion trap)

Procedure:

-

Chromatographic Separation:

-

Inject the sample into the HPLC system.

-

Separate the oligosaccharides using a gradient elution program. An example gradient could be a linear increase in the concentration of acetonitrile in water over a set time.

-

-

Mass Spectrometry Analysis:

-

The eluent from the HPLC is directly introduced into the ESI source of the mass spectrometer.

-

Operate the ESI source in positive ion mode.

-

Acquire full scan MS data to identify the [M+Na]+ or [M+H]+ ions of this compound and other oligosaccharides.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Perform data-dependent acquisition where the most abundant precursor ions from the full scan are automatically selected for fragmentation.

-

Fragment the selected ions using collision-induced dissociation (CID).

-

Acquire the MS/MS spectra to obtain structural information.

-

Quantitative Data Presentation

The following tables summarize the expected mass-to-charge ratios (m/z) for this compound and its common fragments observed in mass spectrometry. The mass of a xylose residue is 132.04 Da.

| Table 1: Expected m/z Values for this compound Adducts | |

| Adduct | Theoretical m/z |

| [Xyl₆ + H]⁺ | 793.26 |

| [Xyl₆ + Na]⁺ | 815.24 |

| [Xyl₆ + K]⁺ | 831.22 |

| Table 2: Major Fragment Ions of Sodiated this compound ([Xyl₆ + Na]⁺) in CID | ||

| Fragment Ion Type | Description | Theoretical m/z |

| B₃ | Trisaccharide fragment from the non-reducing end | 419.12 |

| C₃ | Trisaccharide fragment from the non-reducing end with an additional H₂O | 437.13 |

| Y₃ | Trisaccharide fragment from the reducing end | 437.13 |

| B₄ | Tetrasaccharide fragment from the non-reducing end | 551.16 |

| C₄ | Tetrasaccharide fragment from the non-reducing end with an additional H₂O | 569.17 |

| Y₄ | Tetrasaccharide fragment from the reducing end | 569.17 |

| B₅ | Pentasaccharide fragment from the non-reducing end | 683.20 |

| C₅ | Pentasaccharide fragment from the non-reducing end with an additional H₂O | 701.21 |

| Y₅ | Pentasaccharide fragment from the reducing end | 701.21 |

Note: The nomenclature for fragment ions (B, C, Y) follows the established Domon and Costello convention.

Visualization of Key Processes

Diagrams created using the DOT language provide a clear visual representation of the experimental workflow and fragmentation pathways.

Caption: Experimental workflow for LC-ESI-MS/MS analysis of this compound.

Caption: Simplified fragmentation pathway of sodiated this compound in CID.

Conclusion

Mass spectrometry, particularly when coupled with separation techniques like HPLC, provides a powerful platform for the comprehensive characterization of this compound and other xylooligosaccharides. By employing the detailed protocols and understanding the fragmentation patterns presented in this guide, researchers can confidently elucidate the structural features of these important biomolecules. The quantitative data and visual workflows serve as a practical reference for designing experiments and interpreting results in the fields of carbohydrate analysis, biotechnology, and pharmaceutical development.

References

Unveiling the Structure of Xylohexaose: An In-depth Technical Guide to Mass Spectrometry Characterization

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of complex carbohydrates is a critical endeavor in biochemical research and drug development. Xylohexaose, a xylooligosaccharide (XOS) composed of six xylose units, and its related compounds are of significant interest for their potential prebiotic properties and role in biomass valorization. Mass spectrometry has emerged as an indispensable tool for the detailed characterization of these oligosaccharides, offering high sensitivity and the ability to probe molecular architecture. This guide provides a comprehensive overview of the mass spectrometric techniques employed for this compound analysis, complete with detailed experimental protocols, quantitative data, and visual representations of key processes.

Core Principles of Oligosaccharide Mass Spectrometry

Mass spectrometry for oligosaccharide analysis, including this compound, fundamentally involves the ionization of the analyte followed by the mass-to-charge ratio (m/z) measurement of the resulting ions. Tandem mass spectrometry (MS/MS) further enables the fragmentation of selected parent ions to reveal details about the sequence, linkage, and branching of the constituent monosaccharide units.[1][2]

Two of the most common ionization techniques for oligosaccharides are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[1] MALDI-TOF (Time-of-Flight) mass spectrometry is particularly well-suited for the rapid and straightforward determination of the molecular weights of oligosaccharides, especially those with a high degree of polymerization.[3][4] ESI is readily coupled with liquid chromatography (LC) for the online separation and analysis of complex oligosaccharide mixtures.

Experimental Protocols

Detailed methodologies are crucial for the successful characterization of this compound. Below are protocols for sample preparation and analysis using both MALDI-TOF-MS and LC-ESI-MS.

Protocol 1: Sample Preparation for Mass Spectrometry Analysis

Proper sample preparation is critical to avoid interference from salts and other contaminants that can suppress the analyte signal.

Materials:

-

This compound sample

-

Organic solvents (e.g., methanol, acetonitrile)

-

Ultrapure water

-

Solid-phase extraction (SPE) cartridges (e.g., graphitized carbon)

-

Microcentrifuge tubes

Procedure:

-

Dissolution: Dissolve the this compound sample in a suitable solvent, typically a mixture of ultrapure water and an organic solvent like methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

-

Dilution: For analysis, further dilute this stock solution to a final concentration in the range of 10-100 µg/mL.

-

Desalting (if necessary): If the sample contains a high concentration of salts, desalting is required. This can be achieved using solid-phase extraction with graphitized carbon cartridges.

-

Condition the cartridge with an appropriate solvent.

-

Load the sample onto the cartridge.

-

Wash the cartridge to remove salts.

-

Elute the desalted oligosaccharides.

-

-

Final Preparation: Ensure the final sample is free of particulates by centrifugation or filtration before injection into the mass spectrometer.

Protocol 2: MALDI-TOF-MS Analysis of this compound

This protocol is adapted for the direct analysis of xylooligosaccharides.

Materials:

-

Prepared this compound sample

-

MALDI matrix solution (e.g., 2,5-dihydroxybenzoic acid [DHB] in 50% acetonitrile/0.1% trifluoroacetic acid)

-

MALDI target plate

Procedure:

-

Matrix-Sample Co-crystallization: Mix 1 µL of the this compound sample solution with 1 µL of the MALDI matrix solution directly on the MALDI target plate.

-

Drying: Allow the mixture to air-dry completely, forming a co-crystal of the matrix and analyte.

-

Data Acquisition:

-

Insert the target plate into the MALDI-TOF mass spectrometer.

-

Acquire mass spectra in the positive ion reflectron mode.

-

The instrument parameters should be optimized for the m/z range of interest for xylooligosaccharides.

-

Protocol 3: LC-ESI-MS/MS Analysis of this compound

This protocol outlines the use of liquid chromatography coupled with tandem mass spectrometry for the separation and detailed structural analysis of this compound.

Materials:

-

Prepared this compound sample

-

HPLC system with a suitable column (e.g., porous graphitized carbon or amine-based column)

-

Mobile phases (e.g., acetonitrile and water with a modifier like formic acid or ammonium acetate)

-

ESI-tandem mass spectrometer (e.g., quadrupole time-of-flight [QTOF] or ion trap)

Procedure:

-

Chromatographic Separation:

-

Inject the sample into the HPLC system.

-

Separate the oligosaccharides using a gradient elution program. An example gradient could be a linear increase in the concentration of acetonitrile in water over a set time.

-

-

Mass Spectrometry Analysis:

-

The eluent from the HPLC is directly introduced into the ESI source of the mass spectrometer.

-

Operate the ESI source in positive ion mode.

-

Acquire full scan MS data to identify the [M+Na]+ or [M+H]+ ions of this compound and other oligosaccharides.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Perform data-dependent acquisition where the most abundant precursor ions from the full scan are automatically selected for fragmentation.

-

Fragment the selected ions using collision-induced dissociation (CID).

-

Acquire the MS/MS spectra to obtain structural information.

-

Quantitative Data Presentation

The following tables summarize the expected mass-to-charge ratios (m/z) for this compound and its common fragments observed in mass spectrometry. The mass of a xylose residue is 132.04 Da.

| Table 1: Expected m/z Values for this compound Adducts | |

| Adduct | Theoretical m/z |

| [Xyl₆ + H]⁺ | 793.26 |

| [Xyl₆ + Na]⁺ | 815.24 |

| [Xyl₆ + K]⁺ | 831.22 |

| Table 2: Major Fragment Ions of Sodiated this compound ([Xyl₆ + Na]⁺) in CID | ||

| Fragment Ion Type | Description | Theoretical m/z |

| B₃ | Trisaccharide fragment from the non-reducing end | 419.12 |

| C₃ | Trisaccharide fragment from the non-reducing end with an additional H₂O | 437.13 |

| Y₃ | Trisaccharide fragment from the reducing end | 437.13 |

| B₄ | Tetrasaccharide fragment from the non-reducing end | 551.16 |

| C₄ | Tetrasaccharide fragment from the non-reducing end with an additional H₂O | 569.17 |

| Y₄ | Tetrasaccharide fragment from the reducing end | 569.17 |

| B₅ | Pentasaccharide fragment from the non-reducing end | 683.20 |

| C₅ | Pentasaccharide fragment from the non-reducing end with an additional H₂O | 701.21 |

| Y₅ | Pentasaccharide fragment from the reducing end | 701.21 |

Note: The nomenclature for fragment ions (B, C, Y) follows the established Domon and Costello convention.

Visualization of Key Processes

Diagrams created using the DOT language provide a clear visual representation of the experimental workflow and fragmentation pathways.

Caption: Experimental workflow for LC-ESI-MS/MS analysis of this compound.

Caption: Simplified fragmentation pathway of sodiated this compound in CID.

Conclusion

Mass spectrometry, particularly when coupled with separation techniques like HPLC, provides a powerful platform for the comprehensive characterization of this compound and other xylooligosaccharides. By employing the detailed protocols and understanding the fragmentation patterns presented in this guide, researchers can confidently elucidate the structural features of these important biomolecules. The quantitative data and visual workflows serve as a practical reference for designing experiments and interpreting results in the fields of carbohydrate analysis, biotechnology, and pharmaceutical development.

References

From Waste to Wellness: A Technical Guide to the Isolation of Xylohexaose from Lignocellulosic Biomass for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the comprehensive process for isolating xylohexaose (B8087339), a six-unit xylooligosaccharide, from abundant lignocellulosic biomass. This document provides a thorough overview of the necessary steps, from the initial extraction of xylan (B1165943) to the final purification of the target molecule. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to produce and explore the therapeutic potential of this compound. The guide includes detailed experimental protocols, quantitative data for process optimization, and visualizations of the workflow and a potential biological signaling pathway.

Introduction: The Promise of this compound

Lignocellulosic biomass, a vast and renewable resource comprising agricultural and forestry residues, is a rich source of xylan, a major hemicellulose polymer. Enzymatic hydrolysis of xylan yields xylooligosaccharides (XOS), which are recognized for their prebiotic properties. Among these, this compound (X6) is of growing interest in the pharmaceutical and nutraceutical industries. Preclinical studies suggest that XOS, including this compound, possess immunomodulatory and antitumor activities, potentially through interactions with signaling pathways like the Toll-like receptor 4 (TLR4) pathway.[1] This guide provides a technical roadmap for the isolation of high-purity this compound to facilitate further research into its biological activities and therapeutic applications.

The Isolation Workflow: From Biomass to Bioactive Compound

The isolation of this compound is a multi-step process that begins with the liberation of xylan from the complex lignocellulosic matrix, followed by enzymatic breakdown into a mixture of xylooligosaccharides, and culminating in the purification of the desired this compound.

Experimental Protocols

This section provides detailed methodologies for the key stages of this compound isolation.

Xylan Extraction from Lignocellulosic Biomass (e.g., Corn Cobs)

Alkaline extraction is a widely used method to solubilize hemicellulose, including xylan, from the plant cell wall.[2][3]

Materials:

-

Milled lignocellulosic biomass (e.g., corn cobs, passed through a 20-mesh sieve)

-

Sodium hydroxide (B78521) (NaOH) solution (10-16% w/v)[2][4]

-

Hydrochloric acid (HCl) (12 N)

-

Ethanol (B145695) (95%)

-

Centrifuge

-

Oven

Protocol:

-

Soak the milled biomass in a 10% NaOH solution at a solid-to-liquid ratio of 1:10 (w/v).

-

Agitate the mixture overnight at 60°C.

-

Steam the mixture at 100°C for 3 hours.

-

Centrifuge the mixture at 10,000 rpm for 15 minutes to separate the supernatant containing the solubilized xylan.

-

Acidify the supernatant to a pH of 5.0 with 12 N HCl.

-

Precipitate the xylan by adding 1.5 volumes of 95% ethanol and allowing it to stand.

-

Collect the precipitated xylan by centrifugation.

-

Wash the xylan pellet with 70% ethanol.

-

Dry the purified xylan in an oven at 55°C for 4 hours.

Enzymatic Hydrolysis of Xylan to Xylooligosaccharides

Endo-β-1,4-xylanases are employed to cleave the xylan backbone into a mixture of xylooligosaccharides of varying degrees of polymerization (DP).

Materials:

-

Extracted xylan

-

Commercial endo-β-1,4-xylanase (e.g., from Trichoderma viride or Aspergillus species)

-

Sodium phosphate (B84403) buffer (pH 5.0-6.0)

-

Shaking incubator

Protocol:

-

Prepare a 2% (w/v) suspension of xylan in sodium phosphate buffer (pH 5.97).

-

Pre-incubate the xylan suspension at the optimal temperature for the chosen xylanase (e.g., 41.22°C).

-

Add the xylanase to the suspension at a predetermined enzyme dosage (e.g., 7.28 U per mg of xylan).

-

Incubate the reaction mixture with shaking for a specified duration (e.g., 17.31 hours) to generate a mixture of xylooligosaccharides.

-

Terminate the enzymatic reaction by boiling the mixture for 10 minutes.

-

Centrifuge the hydrolysate to remove any insoluble material. The supernatant contains the crude XOS mixture.

Purification of this compound

A multi-step purification strategy is necessary to isolate this compound from the complex mixture of other oligosaccharides and potential byproducts.

This step removes colored impurities, lignin-derived compounds, and high molecular weight polysaccharides.

Materials:

-

Crude XOS hydrolysate

-

Activated carbon

-

Ethanol solutions (10-50% v/v)

-

Membrane filtration system with appropriate molecular weight cut-off (MWCO) membranes (e.g., 1 kDa and 5 kDa)

Protocol:

-

Treat the crude XOS hydrolysate with activated carbon to adsorb impurities.

-

Elute the XOS from the activated carbon using a gradient of ethanol solutions (e.g., 10%, 20%, 30%, 50%). Fractions rich in higher DP oligosaccharides will elute at higher ethanol concentrations.

-

Concentrate the eluted fractions.

-

Perform sequential membrane filtration, first with a larger pore size membrane (e.g., 5 kDa) to remove larger molecules, followed by a smaller pore size membrane (e.g., 1 kDa) to concentrate the XOS fraction.

SEC separates the XOS mixture based on the hydrodynamic volume of the individual oligosaccharides.

Materials:

-

Concentrated XOS fraction

-

Size exclusion chromatography system with a refractive index (RI) detector

-

SEC column suitable for oligosaccharide separation (e.g., Bio-Rad HPX-42A)

-

Mobile phase (e.g., 0.1 M sodium acetate)

Protocol:

-

Equilibrate the SEC column with the mobile phase at a constant flow rate.

-

Inject the concentrated XOS sample onto the column.

-

Elute the sample with the mobile phase. Larger oligosaccharides (higher DP) will elute earlier than smaller ones.

-

Collect fractions corresponding to the elution time of this compound, as determined by running a this compound standard.

Preparative HPLC provides high-resolution separation to obtain highly pure this compound.

Materials:

-

This compound-enriched fraction from SEC

-

Preparative HPLC system with a refractive index (RI) detector

-

A suitable preparative column (e.g., C18 or an amino-bonded phase column)

-

Mobile phase (e.g., acetonitrile (B52724) and water gradient)

Protocol:

-

Equilibrate the preparative HPLC column with the initial mobile phase conditions.

-

Inject the this compound-enriched fraction onto the column.

-

Apply a gradient of increasing organic solvent (e.g., acetonitrile) to elute the oligosaccharides. The exact gradient will need to be optimized based on the specific column and sample matrix.

-

Collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain pure this compound powder.

Quantitative Data and Yields

The yield of this compound is dependent on the biomass source, extraction efficiency, enzymatic hydrolysis conditions, and purification recovery. The following tables provide a summary of reported yields for xylan and total xylooligosaccharides from various lignocellulosic biomasses.

Table 1: Xylan Extraction Yields from Various Lignocellulosic Biomass Sources

| Biomass Source | Extraction Method | Xylan Yield (%) | Reference(s) |

| Sugarcane Bagasse | 10% NaOH with steam | 49 | |

| Wheat Husk | 10% NaOH with steam | 42 | |

| Corn Cobs | 10% NaOH with steam | 40 | |

| Corn Cobs | 16% NaOH with steam | ~90 (recovery) |

Table 2: Xylooligosaccharide (XOS) Yields from Enzymatic Hydrolysis of Xylan

| Biomass Source | Enzyme(s) | Total XOS Yield | This compound Content | Reference(s) |

| Sugarcane Bagasse | Xylanase, β-xylosidase, accessory enzymes | 93.1% | Component of XOS mixture | |

| Corn Cobs | Commercial Xylanase | 1.208 mg/mL (Xylobiose) | Not specified | |

| Birchwood Xylan | Fungal GH11 Xylanase | 28.8% | Component of XOS mixture |

Biological Significance and Potential Signaling Pathway

Xylooligosaccharides, including this compound, are known for their prebiotic effects, selectively promoting the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus. Beyond their prebiotic role, recent studies suggest that XOS may have direct immunomodulatory and antitumor activities.

One potential mechanism of action is through the modulation of the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns. It has been hypothesized that this compound may act as a ligand for the TLR4/MD-2 complex, potentially inhibiting the downstream inflammatory signaling cascade.

This proposed mechanism suggests that by binding to the TLR4/MD-2 complex, this compound could prevent the recruitment of downstream adaptor proteins like MyD88, thereby inhibiting the activation of transcription factors such as NF-κB and reducing the expression of pro-inflammatory genes. This immunomodulatory effect highlights the potential of this compound as a therapeutic agent for inflammatory conditions.

Characterization and Quality Control

The purity and structure of the isolated this compound should be confirmed using appropriate analytical techniques.

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive method for the quantitative analysis of oligosaccharides.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC) NMR are essential for the structural elucidation and confirmation of the glycosidic linkages.

-

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used to confirm the molecular weight of this compound.

Conclusion

The isolation of high-purity this compound from lignocellulosic biomass is a feasible yet intricate process that holds significant promise for the development of novel therapeutic agents. This guide provides a comprehensive framework of methodologies and data to support researchers in this endeavor. Further investigation into the specific biological activities and molecular mechanisms of this compound is warranted to fully unlock its potential in drug development and human health.

References

From Waste to Wellness: A Technical Guide to the Isolation of Xylohexaose from Lignocellulosic Biomass for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the comprehensive process for isolating xylohexaose (B8087339), a six-unit xylooligosaccharide, from abundant lignocellulosic biomass. This document provides a thorough overview of the necessary steps, from the initial extraction of xylan (B1165943) to the final purification of the target molecule. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to produce and explore the therapeutic potential of this compound. The guide includes detailed experimental protocols, quantitative data for process optimization, and visualizations of the workflow and a potential biological signaling pathway.

Introduction: The Promise of this compound

Lignocellulosic biomass, a vast and renewable resource comprising agricultural and forestry residues, is a rich source of xylan, a major hemicellulose polymer. Enzymatic hydrolysis of xylan yields xylooligosaccharides (XOS), which are recognized for their prebiotic properties. Among these, this compound (X6) is of growing interest in the pharmaceutical and nutraceutical industries. Preclinical studies suggest that XOS, including this compound, possess immunomodulatory and antitumor activities, potentially through interactions with signaling pathways like the Toll-like receptor 4 (TLR4) pathway.[1] This guide provides a technical roadmap for the isolation of high-purity this compound to facilitate further research into its biological activities and therapeutic applications.

The Isolation Workflow: From Biomass to Bioactive Compound

The isolation of this compound is a multi-step process that begins with the liberation of xylan from the complex lignocellulosic matrix, followed by enzymatic breakdown into a mixture of xylooligosaccharides, and culminating in the purification of the desired this compound.

Experimental Protocols

This section provides detailed methodologies for the key stages of this compound isolation.

Xylan Extraction from Lignocellulosic Biomass (e.g., Corn Cobs)

Alkaline extraction is a widely used method to solubilize hemicellulose, including xylan, from the plant cell wall.[2][3]

Materials:

-

Milled lignocellulosic biomass (e.g., corn cobs, passed through a 20-mesh sieve)

-

Sodium hydroxide (B78521) (NaOH) solution (10-16% w/v)[2][4]

-

Hydrochloric acid (HCl) (12 N)

-

Ethanol (B145695) (95%)

-

Centrifuge

-

Oven

Protocol:

-

Soak the milled biomass in a 10% NaOH solution at a solid-to-liquid ratio of 1:10 (w/v).

-

Agitate the mixture overnight at 60°C.

-

Steam the mixture at 100°C for 3 hours.

-

Centrifuge the mixture at 10,000 rpm for 15 minutes to separate the supernatant containing the solubilized xylan.

-

Acidify the supernatant to a pH of 5.0 with 12 N HCl.

-

Precipitate the xylan by adding 1.5 volumes of 95% ethanol and allowing it to stand.

-

Collect the precipitated xylan by centrifugation.

-

Wash the xylan pellet with 70% ethanol.

-

Dry the purified xylan in an oven at 55°C for 4 hours.

Enzymatic Hydrolysis of Xylan to Xylooligosaccharides

Endo-β-1,4-xylanases are employed to cleave the xylan backbone into a mixture of xylooligosaccharides of varying degrees of polymerization (DP).

Materials:

-

Extracted xylan

-

Commercial endo-β-1,4-xylanase (e.g., from Trichoderma viride or Aspergillus species)

-

Sodium phosphate (B84403) buffer (pH 5.0-6.0)

-

Shaking incubator

Protocol:

-

Prepare a 2% (w/v) suspension of xylan in sodium phosphate buffer (pH 5.97).

-

Pre-incubate the xylan suspension at the optimal temperature for the chosen xylanase (e.g., 41.22°C).

-

Add the xylanase to the suspension at a predetermined enzyme dosage (e.g., 7.28 U per mg of xylan).

-

Incubate the reaction mixture with shaking for a specified duration (e.g., 17.31 hours) to generate a mixture of xylooligosaccharides.

-

Terminate the enzymatic reaction by boiling the mixture for 10 minutes.

-

Centrifuge the hydrolysate to remove any insoluble material. The supernatant contains the crude XOS mixture.

Purification of this compound

A multi-step purification strategy is necessary to isolate this compound from the complex mixture of other oligosaccharides and potential byproducts.

This step removes colored impurities, lignin-derived compounds, and high molecular weight polysaccharides.

Materials:

-

Crude XOS hydrolysate

-

Activated carbon

-

Ethanol solutions (10-50% v/v)

-

Membrane filtration system with appropriate molecular weight cut-off (MWCO) membranes (e.g., 1 kDa and 5 kDa)

Protocol:

-

Treat the crude XOS hydrolysate with activated carbon to adsorb impurities.

-

Elute the XOS from the activated carbon using a gradient of ethanol solutions (e.g., 10%, 20%, 30%, 50%). Fractions rich in higher DP oligosaccharides will elute at higher ethanol concentrations.

-

Concentrate the eluted fractions.

-

Perform sequential membrane filtration, first with a larger pore size membrane (e.g., 5 kDa) to remove larger molecules, followed by a smaller pore size membrane (e.g., 1 kDa) to concentrate the XOS fraction.

SEC separates the XOS mixture based on the hydrodynamic volume of the individual oligosaccharides.

Materials:

-

Concentrated XOS fraction

-

Size exclusion chromatography system with a refractive index (RI) detector

-

SEC column suitable for oligosaccharide separation (e.g., Bio-Rad HPX-42A)

-

Mobile phase (e.g., 0.1 M sodium acetate)

Protocol:

-

Equilibrate the SEC column with the mobile phase at a constant flow rate.

-

Inject the concentrated XOS sample onto the column.

-

Elute the sample with the mobile phase. Larger oligosaccharides (higher DP) will elute earlier than smaller ones.

-

Collect fractions corresponding to the elution time of this compound, as determined by running a this compound standard.

Preparative HPLC provides high-resolution separation to obtain highly pure this compound.

Materials:

-

This compound-enriched fraction from SEC

-

Preparative HPLC system with a refractive index (RI) detector

-

A suitable preparative column (e.g., C18 or an amino-bonded phase column)

-

Mobile phase (e.g., acetonitrile (B52724) and water gradient)

Protocol:

-

Equilibrate the preparative HPLC column with the initial mobile phase conditions.

-

Inject the this compound-enriched fraction onto the column.

-

Apply a gradient of increasing organic solvent (e.g., acetonitrile) to elute the oligosaccharides. The exact gradient will need to be optimized based on the specific column and sample matrix.

-

Collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain pure this compound powder.

Quantitative Data and Yields

The yield of this compound is dependent on the biomass source, extraction efficiency, enzymatic hydrolysis conditions, and purification recovery. The following tables provide a summary of reported yields for xylan and total xylooligosaccharides from various lignocellulosic biomasses.

Table 1: Xylan Extraction Yields from Various Lignocellulosic Biomass Sources

| Biomass Source | Extraction Method | Xylan Yield (%) | Reference(s) |

| Sugarcane Bagasse | 10% NaOH with steam | 49 | |

| Wheat Husk | 10% NaOH with steam | 42 | |

| Corn Cobs | 10% NaOH with steam | 40 | |

| Corn Cobs | 16% NaOH with steam | ~90 (recovery) |

Table 2: Xylooligosaccharide (XOS) Yields from Enzymatic Hydrolysis of Xylan

| Biomass Source | Enzyme(s) | Total XOS Yield | This compound Content | Reference(s) |

| Sugarcane Bagasse | Xylanase, β-xylosidase, accessory enzymes | 93.1% | Component of XOS mixture | |

| Corn Cobs | Commercial Xylanase | 1.208 mg/mL (Xylobiose) | Not specified | |

| Birchwood Xylan | Fungal GH11 Xylanase | 28.8% | Component of XOS mixture |

Biological Significance and Potential Signaling Pathway

Xylooligosaccharides, including this compound, are known for their prebiotic effects, selectively promoting the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus. Beyond their prebiotic role, recent studies suggest that XOS may have direct immunomodulatory and antitumor activities.

One potential mechanism of action is through the modulation of the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns. It has been hypothesized that this compound may act as a ligand for the TLR4/MD-2 complex, potentially inhibiting the downstream inflammatory signaling cascade.

This proposed mechanism suggests that by binding to the TLR4/MD-2 complex, this compound could prevent the recruitment of downstream adaptor proteins like MyD88, thereby inhibiting the activation of transcription factors such as NF-κB and reducing the expression of pro-inflammatory genes. This immunomodulatory effect highlights the potential of this compound as a therapeutic agent for inflammatory conditions.

Characterization and Quality Control

The purity and structure of the isolated this compound should be confirmed using appropriate analytical techniques.

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive method for the quantitative analysis of oligosaccharides.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC) NMR are essential for the structural elucidation and confirmation of the glycosidic linkages.

-

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used to confirm the molecular weight of this compound.

Conclusion

The isolation of high-purity this compound from lignocellulosic biomass is a feasible yet intricate process that holds significant promise for the development of novel therapeutic agents. This guide provides a comprehensive framework of methodologies and data to support researchers in this endeavor. Further investigation into the specific biological activities and molecular mechanisms of this compound is warranted to fully unlock its potential in drug development and human health.

References

From Waste to Wellness: A Technical Guide to the Isolation of Xylohexaose from Lignocellulosic Biomass for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the comprehensive process for isolating xylohexaose, a six-unit xylooligosaccharide, from abundant lignocellulosic biomass. This document provides a thorough overview of the necessary steps, from the initial extraction of xylan to the final purification of the target molecule. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to produce and explore the therapeutic potential of this compound. The guide includes detailed experimental protocols, quantitative data for process optimization, and visualizations of the workflow and a potential biological signaling pathway.

Introduction: The Promise of this compound

Lignocellulosic biomass, a vast and renewable resource comprising agricultural and forestry residues, is a rich source of xylan, a major hemicellulose polymer. Enzymatic hydrolysis of xylan yields xylooligosaccharides (XOS), which are recognized for their prebiotic properties. Among these, this compound (X6) is of growing interest in the pharmaceutical and nutraceutical industries. Preclinical studies suggest that XOS, including this compound, possess immunomodulatory and antitumor activities, potentially through interactions with signaling pathways like the Toll-like receptor 4 (TLR4) pathway.[1] This guide provides a technical roadmap for the isolation of high-purity this compound to facilitate further research into its biological activities and therapeutic applications.

The Isolation Workflow: From Biomass to Bioactive Compound

The isolation of this compound is a multi-step process that begins with the liberation of xylan from the complex lignocellulosic matrix, followed by enzymatic breakdown into a mixture of xylooligosaccharides, and culminating in the purification of the desired this compound.

Experimental Protocols

This section provides detailed methodologies for the key stages of this compound isolation.

Xylan Extraction from Lignocellulosic Biomass (e.g., Corn Cobs)

Alkaline extraction is a widely used method to solubilize hemicellulose, including xylan, from the plant cell wall.[2][3]

Materials:

-

Milled lignocellulosic biomass (e.g., corn cobs, passed through a 20-mesh sieve)

-

Hydrochloric acid (HCl) (12 N)

-

Ethanol (95%)

-

Centrifuge

-

Oven

Protocol:

-

Soak the milled biomass in a 10% NaOH solution at a solid-to-liquid ratio of 1:10 (w/v).

-

Agitate the mixture overnight at 60°C.

-

Steam the mixture at 100°C for 3 hours.

-

Centrifuge the mixture at 10,000 rpm for 15 minutes to separate the supernatant containing the solubilized xylan.

-

Acidify the supernatant to a pH of 5.0 with 12 N HCl.

-

Precipitate the xylan by adding 1.5 volumes of 95% ethanol and allowing it to stand.

-

Collect the precipitated xylan by centrifugation.

-

Wash the xylan pellet with 70% ethanol.

-

Dry the purified xylan in an oven at 55°C for 4 hours.

Enzymatic Hydrolysis of Xylan to Xylooligosaccharides

Endo-β-1,4-xylanases are employed to cleave the xylan backbone into a mixture of xylooligosaccharides of varying degrees of polymerization (DP).

Materials:

-

Extracted xylan

-

Commercial endo-β-1,4-xylanase (e.g., from Trichoderma viride or Aspergillus species)

-

Sodium phosphate buffer (pH 5.0-6.0)

-

Shaking incubator

Protocol:

-

Prepare a 2% (w/v) suspension of xylan in sodium phosphate buffer (pH 5.97).

-

Pre-incubate the xylan suspension at the optimal temperature for the chosen xylanase (e.g., 41.22°C).

-

Add the xylanase to the suspension at a predetermined enzyme dosage (e.g., 7.28 U per mg of xylan).

-

Incubate the reaction mixture with shaking for a specified duration (e.g., 17.31 hours) to generate a mixture of xylooligosaccharides.

-

Terminate the enzymatic reaction by boiling the mixture for 10 minutes.

-

Centrifuge the hydrolysate to remove any insoluble material. The supernatant contains the crude XOS mixture.

Purification of this compound

A multi-step purification strategy is necessary to isolate this compound from the complex mixture of other oligosaccharides and potential byproducts.

This step removes colored impurities, lignin-derived compounds, and high molecular weight polysaccharides.

Materials:

-

Crude XOS hydrolysate

-

Activated carbon

-

Ethanol solutions (10-50% v/v)

-

Membrane filtration system with appropriate molecular weight cut-off (MWCO) membranes (e.g., 1 kDa and 5 kDa)

Protocol:

-

Treat the crude XOS hydrolysate with activated carbon to adsorb impurities.

-

Elute the XOS from the activated carbon using a gradient of ethanol solutions (e.g., 10%, 20%, 30%, 50%). Fractions rich in higher DP oligosaccharides will elute at higher ethanol concentrations.

-

Concentrate the eluted fractions.

-

Perform sequential membrane filtration, first with a larger pore size membrane (e.g., 5 kDa) to remove larger molecules, followed by a smaller pore size membrane (e.g., 1 kDa) to concentrate the XOS fraction.

SEC separates the XOS mixture based on the hydrodynamic volume of the individual oligosaccharides.

Materials:

-

Concentrated XOS fraction

-

Size exclusion chromatography system with a refractive index (RI) detector

-

SEC column suitable for oligosaccharide separation (e.g., Bio-Rad HPX-42A)

-

Mobile phase (e.g., 0.1 M sodium acetate)

Protocol:

-

Equilibrate the SEC column with the mobile phase at a constant flow rate.

-

Inject the concentrated XOS sample onto the column.

-

Elute the sample with the mobile phase. Larger oligosaccharides (higher DP) will elute earlier than smaller ones.

-

Collect fractions corresponding to the elution time of this compound, as determined by running a this compound standard.

Preparative HPLC provides high-resolution separation to obtain highly pure this compound.

Materials:

-

This compound-enriched fraction from SEC

-

Preparative HPLC system with a refractive index (RI) detector

-

A suitable preparative column (e.g., C18 or an amino-bonded phase column)

-

Mobile phase (e.g., acetonitrile and water gradient)

Protocol:

-

Equilibrate the preparative HPLC column with the initial mobile phase conditions.

-

Inject the this compound-enriched fraction onto the column.

-

Apply a gradient of increasing organic solvent (e.g., acetonitrile) to elute the oligosaccharides. The exact gradient will need to be optimized based on the specific column and sample matrix.

-

Collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain pure this compound powder.

Quantitative Data and Yields

The yield of this compound is dependent on the biomass source, extraction efficiency, enzymatic hydrolysis conditions, and purification recovery. The following tables provide a summary of reported yields for xylan and total xylooligosaccharides from various lignocellulosic biomasses.

Table 1: Xylan Extraction Yields from Various Lignocellulosic Biomass Sources

| Biomass Source | Extraction Method | Xylan Yield (%) | Reference(s) |

| Sugarcane Bagasse | 10% NaOH with steam | 49 | |

| Wheat Husk | 10% NaOH with steam | 42 | |

| Corn Cobs | 10% NaOH with steam | 40 | |

| Corn Cobs | 16% NaOH with steam | ~90 (recovery) |

Table 2: Xylooligosaccharide (XOS) Yields from Enzymatic Hydrolysis of Xylan

| Biomass Source | Enzyme(s) | Total XOS Yield | This compound Content | Reference(s) |

| Sugarcane Bagasse | Xylanase, β-xylosidase, accessory enzymes | 93.1% | Component of XOS mixture | |

| Corn Cobs | Commercial Xylanase | 1.208 mg/mL (Xylobiose) | Not specified | |

| Birchwood Xylan | Fungal GH11 Xylanase | 28.8% | Component of XOS mixture |

Biological Significance and Potential Signaling Pathway

Xylooligosaccharides, including this compound, are known for their prebiotic effects, selectively promoting the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus. Beyond their prebiotic role, recent studies suggest that XOS may have direct immunomodulatory and antitumor activities.

One potential mechanism of action is through the modulation of the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns. It has been hypothesized that this compound may act as a ligand for the TLR4/MD-2 complex, potentially inhibiting the downstream inflammatory signaling cascade.

This proposed mechanism suggests that by binding to the TLR4/MD-2 complex, this compound could prevent the recruitment of downstream adaptor proteins like MyD88, thereby inhibiting the activation of transcription factors such as NF-κB and reducing the expression of pro-inflammatory genes. This immunomodulatory effect highlights the potential of this compound as a therapeutic agent for inflammatory conditions.

Characterization and Quality Control

The purity and structure of the isolated this compound should be confirmed using appropriate analytical techniques.

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive method for the quantitative analysis of oligosaccharides.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC) NMR are essential for the structural elucidation and confirmation of the glycosidic linkages.

-